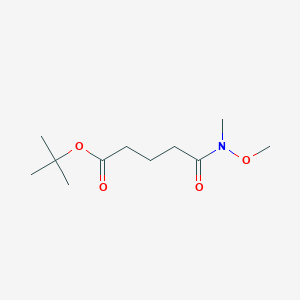

Tert-butyl 5-(methoxy(methyl)amino)-5-oxopentanoate

概要

説明

Tert-butyl 5-(methoxy(methyl)amino)-5-oxopentanoate is an organic compound that belongs to the class of esters. It is characterized by the presence of a tert-butyl group, a methoxy(methyl)amino group, and a 5-oxopentanoate moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-(methoxy(methyl)amino)-5-oxopentanoate typically involves the esterification of 5-oxopentanoic acid with tert-butyl alcohol in the presence of an acid catalyst. The methoxy(methyl)amino group can be introduced through a nucleophilic substitution reaction using methoxy(methyl)amine. The reaction conditions often include:

Temperature: Room temperature to 60°C

Catalysts: Acid catalysts like sulfuric acid or p-toluenesulfonic acid

Solvents: Organic solvents such as toluene or dichloromethane

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactor systems allows for precise control over reaction conditions, leading to a more sustainable and scalable production method .

化学反応の分析

Types of Reactions

Tert-butyl 5-(methoxy(methyl)amino)-5-oxopentanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: Nucleophilic substitution reactions can replace the methoxy(methyl)amino group with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used .

科学的研究の応用

Tert-butyl 5-(methoxy(methyl)amino)-5-oxopentanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials

作用機序

The mechanism of action of tert-butyl 5-(methoxy(methyl)amino)-5-oxopentanoate involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It may participate in various biochemical pathways, influencing cellular processes through its reactive functional groups .

類似化合物との比較

Similar Compounds

- Tert-butyl 5-oxohexanoate

- Tert-butyl 5-(methylamino)-5-oxopentanoate

- Tert-butyl 5-(ethoxy(methyl)amino)-5-oxopentanoate

Uniqueness

Tert-butyl 5-(methoxy(methyl)amino)-5-oxopentanoate is unique due to the presence of both a methoxy(methyl)amino group and a tert-butyl ester moiety. This combination imparts distinct reactivity and stability, making it valuable in various synthetic applications .

生物活性

Tert-butyl 5-(methoxy(methyl)amino)-5-oxopentanoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biochemical pathways, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound contributes to its biological activity. The presence of a tert-butyl group enhances lipophilicity, potentially improving membrane permeability. The methoxy and methyl amino groups may play crucial roles in modulating interactions with biological targets.

The compound primarily acts through the inhibition of specific enzymes and proteins involved in various cellular processes. Key mechanisms include:

- Enzyme Inhibition : The compound interacts with enzymes such as DNA topoisomerases and cyclooxygenases, disrupting normal cellular functions and leading to apoptotic pathways in cancer cells.

- Cell Signaling Modulation : It alters cell signaling pathways, influencing gene expression related to oxidative stress responses .

Anticancer Activity

This compound has shown promising antiproliferative effects against various cancer cell lines.

These results indicate that the compound may serve as a lead for developing new anticancer therapies.

Antimicrobial Activity

The compound exhibits notable antimicrobial properties, particularly against Gram-positive bacteria.

The minimum inhibitory concentration (MIC) values suggest potential applications in treating bacterial infections.

Antioxidant Properties

Research indicates that this compound possesses significant antioxidant activity, which can protect cells from oxidative damage.

- DPPH Assay : The compound demonstrated strong scavenging activity, outperforming standard antioxidants like butylated hydroxytoluene (BHT) .

- Cellular Oxidative Stress Models : In vitro studies using HCT116 cells treated with tert-butyl hydroperoxide showed reduced oxidative stress markers when co-treated with the compound .

Study on Antiproliferative Effects

In a study assessing the antiproliferative effects of various derivatives, this compound was found to significantly inhibit cell growth at low micromolar concentrations, confirming its potential as a therapeutic agent against cancer .

Study on Antimicrobial Efficacy

Another study evaluated the antimicrobial efficacy of the compound against several bacterial strains, revealing that it effectively inhibited growth at concentrations comparable to established antibiotics .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing tert-butyl 5-(methoxy(methyl)amino)-5-oxopentanoate, and how are intermediates validated?

- Methodological Answer : The compound is typically synthesized via peptide coupling reactions or palladium-catalyzed annulation. For example, tert-butyl esters are formed using Boc-protected intermediates and activated coupling agents (e.g., HATU or EDCI). Validation involves 1H/13C NMR to confirm regioselectivity and mass spectrometry (MS) to verify molecular weight . For instance, peptide coupling procedures with Fmoc-protected intermediates (e.g., tert-butyl 5-oxopentanoate derivatives) are monitored by tracking characteristic NMR shifts (e.g., δ = 3.68 ppm for methoxy groups) and MS peaks .

Q. How is the purity of this compound assessed during synthesis?

- Methodological Answer : Purity is evaluated via HPLC with UV detection (λ = 210–254 nm) and thin-layer chromatography (TLC) using silica gel plates. For advanced intermediates, high-resolution mass spectrometry (HRMS) ensures isotopic purity. For example, in , LC-MS/MS confirmed a molecular ion peak at m/z 572.42 [M+H]+ for a hydroxamate derivative .

Advanced Research Questions

Q. What strategies resolve challenges in regioselective functionalization of the 5-oxopentanoate backbone?

- Methodological Answer : Regioselectivity is controlled using steric hindrance (e.g., tert-butyl groups) or directed ortho-metalation . For example, in , palladium-catalyzed annulation with ortho-iodoanilines achieved regioselective coupling by leveraging the Larock variant, which improved yields (up to 61%) by minimizing side reactions . NMR data (e.g., δ = 2.40 ppm for methylene protons adjacent to the carbonyl) confirm successful functionalization .

Q. How can structural ambiguities in NMR spectra of tert-butyl 5-oxopentanoate derivatives be resolved?

- Methodological Answer : Ambiguities arise from overlapping signals (e.g., methylene/methine protons). 2D NMR (COSY, HSQC, HMBC) distinguishes coupling patterns. For example, in , HSQC correlated δ = 2.99 ppm (¹H) to δ = 33.4 ppm (¹³C) for methylene groups adjacent to amide bonds . Variable-temperature NMR may also resolve dynamic effects in hindered environments .

Q. What are the implications of this compound in structure-activity relationship (SAR) studies for drug discovery?

- Methodological Answer : The compound serves as a precursor for cytotoxic agents. In , derivatization with hydroxamate groups (e.g., compound 3d ) enhanced cytotoxicity (IC50 = 0.8–2.1 µM) by modulating histone deacetylase (HDAC) inhibition. SAR studies revealed that methoxy substitution improves metabolic stability, while tert-butyl esters enhance solubility in lipidic environments .

Q. How do solvent polarity and reaction temperature influence the yield of peptide coupling reactions involving this compound?

- Methodological Answer : Polar aprotic solvents (e.g., DMF, DCM) stabilize intermediates during coupling. For instance, in , DMF at 0–5°C minimized racemization during Fmoc deprotection, achieving >95% enantiomeric excess. Elevated temperatures (25–40°C) accelerate reactions but risk tert-butyl ester cleavage, monitored via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) .

Q. Data Contradiction Analysis

Q. How should researchers address discrepancies in reported bioactivity data for derivatives of this compound?

- Methodological Answer : Variations in cytotoxicity (e.g., reports IC50 = 0.8 µM vs. literature values of 1.5 µM) may stem from assay conditions (e.g., cell line heterogeneity) or purity thresholds (>95% by HPLC). Cross-validation using orthogonal assays (e.g., HDAC enzymatic vs. cell-based) is recommended .

Q. Why do NMR spectra of tert-butyl 5-oxopentanoate derivatives vary across studies?

- Methodological Answer : Solvent-dependent chemical shifts (e.g., CDCl3 vs. DMSO-d6) and dynamic stereochemistry (e.g., rotamers in amide bonds) cause variability. For example, δ = 2.09–1.95 ppm (¹H) in vs. δ = 1.85–1.70 ppm in reflects conformational flexibility . Standardizing solvent systems and reporting coupling constants (J values) mitigates confusion.

Q. Application in Experimental Design

Q. How can this compound be incorporated into solid-phase peptide synthesis (SPPS)?

- Methodological Answer : The tert-butyl ester acts as an acid-labile protecting group . In , Fmoc-protected derivatives were loaded onto Wang resin using HBTU activation. Cleavage with TFA/water (95:5) yielded peptides with >90% purity. MS and MALDI-TOF confirmed successful conjugation .

Q. What analytical techniques are critical for characterizing degradation products of this compound under physiological conditions?

- Methodological Answer : LC-MS/MS identifies hydrolysis products (e.g., free pentanoic acid). For example, in , incubation in PBS (pH 7.4, 37°C) showed tert-butyl cleavage within 24 hours, confirmed by MS (m/z 425.3 → 369.2) . Accelerated stability studies (40°C/75% RH) predict shelf-life using Arrhenius modeling.

特性

IUPAC Name |

tert-butyl 5-[methoxy(methyl)amino]-5-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO4/c1-11(2,3)16-10(14)8-6-7-9(13)12(4)15-5/h6-8H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHBXDGDLFNAYOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCCC(=O)N(C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10440776 | |

| Record name | tert-butyl 5-(methoxy(methyl)amino)-5-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10440776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

192123-40-3 | |

| Record name | tert-butyl 5-(methoxy(methyl)amino)-5-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10440776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。